WYE-125132 WYE-125132 1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-6-pyrazolo[3,4-d]pyrimidinyl]phenyl]-3-methylurea is a member of ureas.
Brand Name: Vulcanchem
CAS No.: 1144068-46-1
VCID: VC0548428
InChI: InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)
SMILES: CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7
Molecular Formula: C27H33N7O4
Molecular Weight: 519.6 g/mol

WYE-125132

CAS No.: 1144068-46-1

Cat. No.: VC0548428

Molecular Formula: C27H33N7O4

Molecular Weight: 519.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

WYE-125132 - 1144068-46-1

CAS No. 1144068-46-1
Molecular Formula C27H33N7O4
Molecular Weight 519.6 g/mol
IUPAC Name 1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea
Standard InChI InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)
Standard InChI Key QLHHRYZMBGPBJG-UHFFFAOYSA-N
SMILES CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7
Canonical SMILES CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7
Appearance White solid powder

Chemical and Pharmacological Profile of WYE-125132

Structural Characteristics and Selectivity

WYE-125132 (chemical name: 1-{4-[1-(1,4-Dioxa-spiro[4.5]dec-8-yl)-4-(8-oxa-3-aza-bicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]-phenyl}-3-methyl-urea) possesses a molecular weight of 519.6 g/mol (C27H33N7O4) and exhibits solubility profiles critical for preclinical applications . The compound demonstrates:

  • Aqueous solubility: 0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)

  • Organic solvent compatibility: 30 mg/mL in DMSO, 50 mg/mL in DMF

Kinase selectivity profiling through KINOMEscan revealed exceptional specificity, with <1% inhibition against 456 tested kinases at 1 μM concentration . This selectivity stems from its optimized ATP-binding pocket interactions, avoiding off-target effects on PI3K-related kinases like hSMG1 and ATR .

ParameterValueSource
mTOR IC500.19 ± 0.07 nM
PI3Kα IC50>1 μM
ATR IC50>10 μM
hSMG1 IC50>10 μM

Pharmacokinetic Properties

In vivo studies established an oral bioavailability of 34-58% in rodent models, with dose-dependent tumor growth inhibition observed at 5 mg/kg . The compound's plasma half-life of 2.1-3.8 hours enables sustained mTOR pathway suppression through twice-daily dosing regimens . Tissue distribution analyses revealed preferential accumulation in tumor xenografts (3-5× plasma levels), likely due to enhanced permeability and retention effects .

Molecular Mechanisms of Action

Dual mTORC1/mTORC2 Inhibition

Unlike rapalogs that partially inhibit mTORC1 through allosteric mechanisms, WYE-125132's ATP-competitive binding achieves complete suppression of both complexes :

  • mTORC1 substrates: Reduces phosphorylation of S6K1 (Thr389) by 98% and 4E-BP1 (Thr37/46) by 95% within 2 hours

  • mTORC2 targets: Suppresses AKT Ser473 phosphorylation by 90% without affecting PDK1-mediated Thr308 phosphorylation

This dual inhibition disrupts critical oncogenic pathways:

  • Cap-dependent translation: 75% reduction in nascent protein synthesis via 4E-BP1 dephosphorylation

  • Metabolic reprogramming: 60% decrease in HIF-1α levels under hypoxia, impairing glycolytic adaptation

  • Cell cycle progression: G1-phase arrest through cyclin D1 downregulation (EC50 = 3.2 nM)

Transcriptional Regulation via Maf1

Phosphoproteomic analysis identified Maf1 Ser75 as a novel mTORC1 phosphorylation site . WYE-125132 treatment induces:

  • Maf1 dephosphorylation: >99% reduction within 6 hours

  • Nuclear translocation: 4.7-fold increase in nuclear Maf1 localization

  • tRNA suppression: 72-80% decrease in pre-tRNALeu levels across cancer cell lines

This mechanism couples translational control with Pol III transcriptional regulation, creating a synthetic lethal interaction in mTOR-hyperactive tumors .

Preclinical Antitumor Efficacy

In Vitro Potency Across Tumor Types

WYE-125132 exhibits broad-spectrum antiproliferative activity with IC50 values spanning 2-380 nM :

Cell LineOriginIC50 (nM)Key Genetic Features
LNCapProstate Cancer2PTEN wild-type, AR-positive
MDA361Breast Cancer15HER2-amplified, PIK3CA mutant
U87MGGlioblastoma28PTEN null
A549Lung Adenocarcinoma45KRAS mutant
HTC116Colorectal Cancer380MSI-high, BRAF mutant

Mechanistic studies revealed dose-dependent effects on:

  • Apoptosis induction: 40-60% Annexin V+ cells at 50 nM

  • Cell size reduction: 35% decrease in forward scatter (FACS) at 24 hours

  • Bioenergetic stress: 2.8-fold increase in AMPK phosphorylation

In Vivo Tumor Models

Oral administration (5-50 mg/kg) produced significant antitumor responses :

ModelDose (mg/kg)TGI (%)Regression RateCombination Effect
MDA361 (breast)259868%Synergy with HER2 inhibitors
A549 (lung)5010472%Additive with EGFR TKIs
A498 (renal)10115100%Complete regression with anti-VEGF
U87MG (glioma)585N/APotent single-agent activity

Notably, the A498 renal carcinoma model showed complete tumor regression when WYE-125132 (10 mg/kg) was combined with bevacizumab, highlighting its potential in angiogenesis-targeted combinations .

Emerging Applications Beyond Oncology

Renal Fibrosis Modulation

Recent studies demonstrate WYE-125132's ability to induce myofibroblast apoptosis (EC50 = 12 nM) in renal fibrosis models, suggesting therapeutic potential for chronic kidney disease . Key findings include:

  • 55% reduction in collagen deposition in unilateral ureteral obstruction models

  • 3.2-fold increase in caspase-3 activation in TGF-β-stimulated fibroblasts

Metabolic Disease Implications

By suppressing mTORC2-mediated AKT signaling, WYE-125132 improves insulin sensitivity in hepatocyte models:

  • 40% increase in glucose uptake at 10 nM

  • 2.1-fold reduction in hepatic gluconeogenic enzymes

Future Directions and Clinical Translation

Ongoing research focuses on:

  • Nanoparticle formulations to enhance tumor delivery and reduce systemic exposure

  • Biomarker development using mTORC2-dependent AKT phosphorylation as a pharmacodynamic marker

  • Combination regimens with immune checkpoint inhibitors based on preclinical synergy

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